molecular formula C13H16O4 B14700239 2-Phenyl-propane-1,1-diol diacetate CAS No. 21129-06-6

2-Phenyl-propane-1,1-diol diacetate

Cat. No.: B14700239
CAS No.: 21129-06-6
M. Wt: 236.26 g/mol
InChI Key: ZBGDNICKLCRTBW-UHFFFAOYSA-N
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Description

2-Phenyl-propane-1,1-diol diacetate is an organic compound with the molecular formula C13H16O4 It is a derivative of propane-1,1-diol, where two hydroxyl groups are replaced by acetate groups, and a phenyl group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-propane-1,1-diol diacetate typically involves the acetylation of 2-Phenyl-propane-1,1-diol. This can be achieved by reacting 2-Phenyl-propane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-propane-1,1-diol diacetate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 2-Phenyl-propane-1,1-diol and acetic acid.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

Major Products

    Hydrolysis: 2-Phenyl-propane-1,1-diol and acetic acid.

    Oxidation: Phenylacetone or phenylacetic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Phenyl-propane-1,1-diol diacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound can be used in the synthesis of drug molecules.

    Material Science: It is used in the preparation of polymers and resins.

    Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Phenyl-propane-1,1-diol diacetate involves its hydrolysis to release 2-Phenyl-propane-1,1-diol and acetic acid. The released 2-Phenyl-propane-1,1-diol can then participate in various biochemical reactions, depending on the biological system. The acetate groups can also act as acetyl donors in acetylation reactions, which are important in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol diacetate: Similar in structure but with hydroxyl groups on different carbon atoms.

    Propane-1,3-diol diacetate: Another structural isomer with hydroxyl groups on the first and third carbon atoms.

    Phenyl-1,2-ethanediol diacetate: Similar in structure but with a different carbon chain length.

Uniqueness

2-Phenyl-propane-1,1-diol diacetate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

21129-06-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(1-acetyloxy-2-phenylpropyl) acetate

InChI

InChI=1S/C13H16O4/c1-9(12-7-5-4-6-8-12)13(16-10(2)14)17-11(3)15/h4-9,13H,1-3H3

InChI Key

ZBGDNICKLCRTBW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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